molecular formula C13H20N2O3S B4666354 N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide

Cat. No. B4666354
M. Wt: 284.38 g/mol
InChI Key: JNTOAQVMERFDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential use in treating various inflammatory disorders.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide reduces inflammation and pain without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various biological processes. However, its selectivity for COX-2 can also be a limitation, as it may not accurately reflect the effects of non-selective NSAIDs in vivo. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide has a relatively short half-life, which may limit its usefulness in long-term studies.

Future Directions

1. Further studies are needed to determine the potential use of N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide in treating various inflammatory disorders, including arthritis, cancer, and Alzheimer's disease.
2. Studies are needed to determine the optimal dose and duration of N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide treatment in various disease models.
3. Further studies are needed to determine the potential neuroprotective effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide in humans.
4. Studies are needed to determine the potential use of N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide in combination with other drugs for the treatment of various diseases.
5. Further studies are needed to determine the potential side effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide and to develop strategies to minimize these effects.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide has been studied extensively for its potential use in treating various inflammatory disorders, including arthritis, cancer, and Alzheimer's disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-3-4-13(16)15-10-9-11-5-7-12(8-6-11)19(14,17)18/h5-8H,2-4,9-10H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTOAQVMERFDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.